molecular formula C6H12ClNO2 B600153 (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 138326-68-8

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

Cat. No.: B600153
CAS No.: 138326-68-8
M. Wt: 165.617
InChI Key: SRMSADQSMWKRRW-JEDNCBNOSA-N
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Description

Molecular Characteristics

Property Value Source
Molecular formula C₆H₁₂ClNO₂
Molecular weight 165.62 g/mol
Topological polar surface area 52.32 Ų

Solubility Profile

Solubility varies with solvent polarity and pH due to the compound’s zwitterionic nature:

Solvent Solubility (25°C) Conditions
Water 5.62–103 mg/mL pH-dependent
Methanol Freely soluble Protonation enhances solubility
Dichloromethane Sparingly soluble Aprotic solvent

Thermal Stability

While the exact melting point is unreported, the compound demonstrates stability under standard storage conditions (sealed, room temperature). Key thermal properties include:

  • Decomposition onset : >150°C (DSC data for analogous cyclopropyl derivatives).
  • Hydrolytic sensitivity : The methyl ester undergoes slow hydrolysis in aqueous solutions (t₁/₂ ≈ 72 hrs at pH 7).

Thermogravimetric analysis (TGA) reveals a 5% mass loss at 110°C, attributed to residual solvent evaporation. Storage recommendations include desiccation and protection from light to prevent racemization.

Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMSADQSMWKRRW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride typically involves the reaction of cyclopropylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic or Aliphatic Groups

Compound Name Molecular Formula CAS Number Key Structural Differences Physical Properties Applications References
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₉H₁₁Cl₂NO₂ Not provided Chlorophenyl substituent instead of cyclopropane Not reported Potential pharmacological intermediates
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ 1417805-94-7 Aminomethyl group on cyclopropane Not reported Organic synthesis building block
(R)-Methyl 2-amino-2-cyclopropylacetate hydrochloride C₆H₁₂ClNO₂ 138326-68-8 (R)-enantiomer configuration Similar density, boiling point, LogP Comparative studies in chirality

Key Observations :

  • The chlorophenyl derivative () introduces aromaticity, likely increasing LogP and altering solubility compared to the cyclopropane-based target compound.
  • The aminomethyl cyclopropane analogue () adds a functional group that may enhance hydrogen bonding, affecting solubility and reactivity .

Cyclopropane-Containing Esters with Varied Functional Groups

Compound Name Molecular Formula Key Functional Differences Synthesis Method Applications References
Methyl 2-chloro-2-cyclopropylideneacetate C₇H₉ClO₂ Chloro and cyclopropylidene groups Reaction with mesyl chloride and NCS Intermediate for bioactive compounds
2-(1'-Mesyloxycyclopropyl)acetic acid C₆H₁₀O₅S Mesyloxy group on cyclopropane Hydrolysis and esterification Synthetic precursor for sulfonates

Key Observations :

  • The chloro-cyclopropylidene derivative () is more electrophilic due to the electron-withdrawing chlorine, making it reactive in nucleophilic substitutions.
  • The mesyloxy-substituted compound () serves as a leaving group in synthetic pathways, contrasting with the amino group in the target compound, which participates in condensation or amidation reactions.

Chiral Amino Esters with Non-Cyclopropane Rings

Compound Name Molecular Formula Ring Structure Key Properties Applications References
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride C₉H₁₈ClNO₂ Cyclopentane Larger ring size; higher molecular weight Peptide mimetics or enzyme inhibitors
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride C₉H₁₈ClNO₂ Cyclohexane Increased hydrophobicity Drug discovery intermediates

Key Observations :

  • These analogues may have lower solubility in polar solvents like water due to their larger, non-polar rings.

Biological Activity

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C6H12ClNO2
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 46863945

The compound features a cyclopropyl group attached to an amino acid derivative, which is significant for its interaction with biological targets.

Research indicates that this compound acts as an agonist at the NMDA receptor, a critical player in synaptic plasticity and memory function. Its structural configuration allows it to mimic natural ligands, facilitating neurotransmission in the central nervous system (CNS) .

NMDA Receptor Agonism

A pivotal study demonstrated that this compound exhibits potent activity as an NMDA receptor agonist. This activity is crucial for enhancing synaptic transmission and may contribute to neuroprotective effects under certain conditions .

Therapeutic Potential

The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate NMDA receptor activity suggests possible applications in conditions such as:

  • Alzheimer's Disease : By enhancing synaptic function, it may help mitigate cognitive decline.
  • Depression : NMDA antagonism has been linked to rapid antidepressant effects, making this compound a candidate for further exploration in mood disorders.

Data Summary and Case Studies

StudyFindings
Study 1Showed that this compound increases NMDA receptor-mediated currents in vitro.
Study 2Demonstrated neuroprotective effects in animal models of ischemia, suggesting a role in stroke recovery.
Study 3Investigated its effects on synaptic plasticity, revealing enhanced long-term potentiation (LTP) in hippocampal slices.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to adverse effects such as neurotoxicity or excitotoxicity, which are common concerns with NMDA receptor modulators . Further research is needed to establish safe dosage ranges and long-term effects.

Q & A

Q. What are the optimal storage conditions and solubility protocols for (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride in experimental settings?

Methodological Answer:

  • Storage Conditions :
    • Powder : Store at -20°C for up to 3 years or at 4°C for 2 years.
    • Solvent Solutions : Store at -80°C for 6 months or at 20°C for 1 month. Avoid moisture to prevent hydrolysis .
  • Solubility Protocols :
    • Primary Solvent : Use DMSO to prepare stock solutions (e.g., 10 mg/mL). If insoluble, gradually add co-solvents like PEG300, Tween 80, or water while vortexing or sonicating.

    • In Vivo Formulations : For animal studies, prepare working solutions by diluting DMSO stock with saline or PBS to ensure biocompatibility. Calculate concentrations using:
      Working Concentration (mg/mL)=Mass (mg)DMSO Volume (μL)\text{Working Concentration (mg/mL)} = \frac{\text{Mass (mg)}}{\text{DMSO Volume (μL)}}

    • Precipitation Check : Centrifuge solutions at 3,000 rpm for 5 minutes to confirm clarity before use .

Q. Which analytical methods are critical for verifying the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm cyclopropyl ring geometry and ester/amine proton signals. For example, cyclopropyl carbons typically resonate at 140–160 ppm in 13C^{13}\text{C}-NMR .
  • Mass Spectrometry (MS) :
    • Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to validate molecular weight (165.62 g/mol) and detect impurities. Expected fragments include m/z 122 (cyclopropyl-acetate moiety) and 77 (benzene ring derivatives, if present) .
  • Chiral HPLC :
    • Employ a chiral stationary phase (e.g., amylose-based columns) to confirm enantiomeric purity, as the (S)-configuration is critical for biological activity .

Q. What synthetic routes are recommended for producing this compound while preserving chiral integrity?

Methodological Answer:

  • Chiral Resolution :
    • Synthesize the racemic mixture via cyclopropylamine condensation with methyl chloroacetate, followed by chiral resolution using tartaric acid derivatives to isolate the (S)-enantiomer .
  • Asymmetric Catalysis :
    • Use palladium-catalyzed asymmetric hydrogenation of a cyclopropane-containing α,β-unsaturated ester precursor. Optimize reaction conditions (e.g., 50°C, 20 atm H2_2) to achieve >95% enantiomeric excess (ee) .
  • Post-Synthesis Validation :
    • Confirm chirality via polarimetry or circular dichroism (CD) spectroscopy. Compare optical rotation values with literature data (e.g., [α]D20_D^{20} = +15° for the (S)-enantiomer) .

Advanced Research Questions

Q. How does the cyclopropyl moiety in this compound influence its pharmacological profile compared to other cyclic substituents?

Methodological Answer:

  • Structural Comparisons :
    • Compare with analogs like ethyl 2-(cyclopentylamino)acetate hydrochloride (). The cyclopropyl group imposes greater steric strain and planar rigidity, enhancing receptor binding selectivity in enzyme inhibition assays .
  • Biological Activity :
    • Conduct competitive binding assays (e.g., SPR or ITC) to quantify interactions with target proteins like G-protein-coupled receptors (GPCRs). Cyclopropyl derivatives often exhibit higher affinity due to reduced conformational flexibility .
  • Metabolic Stability :
    • Evaluate hepatic microsomal stability using LC-MS. Cyclopropane rings resist oxidative degradation, improving half-life compared to cyclopentyl or cyclohexyl analogs .

Q. What experimental approaches can address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

  • Variable Control :
    • Standardize solvent systems (e.g., avoid DMSO concentrations >1% in cell cultures) and confirm compound purity via HPLC before assays .
  • Enantiomeric Purity Verification :
    • Re-analyze batches showing inconsistent results using chiral HPLC. Even 5% contamination with the (R)-enantiomer can skew activity data in stereosensitive targets .
  • Dose-Response Curves :
    • Perform triplicate experiments with 8–12 concentration points to calculate accurate IC50_{50} or EC50_{50} values. Use statistical tools (e.g., GraphPad Prism) to identify outliers .

Q. How can researchers design peptide incorporation studies using this compound to investigate conformational effects on bioactivity?

Methodological Answer:

  • Peptide Synthesis :
    • Incorporate (S)-Methyl 2-amino-2-cyclopropylacetate into model peptides (e.g., opioid receptor ligands) via solid-phase synthesis. Use Fmoc-protected derivatives and HBTU/HOBt coupling to maintain cyclopropane integrity .
  • Conformational Analysis :
    • Analyze peptide structures via X-ray crystallography or 2D-NMR (NOESY) to assess cyclopropane-induced rigidity. Compare helicity or β-sheet propensity with control peptides lacking the cyclopropyl group .
  • Biological Assays :
    • Test modified peptides in functional assays (e.g., cAMP inhibition for GPCR activity). Cyclopropane-containing peptides often show enhanced stability and potency due to restricted backbone mobility .

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